Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro-

thermal properties processability crystallinity

Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro- , commonly referred to as trans-4,4'-dichlorostilbene (DCS), is a symmetrically para-chlorine-disubstituted derivative of the stilbene (1,2-diphenylethylene) family. It exists as a white to gray crystalline solid with a molecular formula of C₁₄H₁₀Cl₂ and a molecular weight of 249.13 g/mol, exhibiting a melting point of 176 °C and a boiling point of 230 °C at 10 mmHg.

Molecular Formula C14H10Cl2
Molecular Weight 249.1 g/mol
Cat. No. B12505989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene,1,1'-(1,2-ethenediyl)bis[4-chloro-
Molecular FormulaC14H10Cl2
Molecular Weight249.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H
InChIKeyWELCIURRBCOJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4,4'-Dichlorostilbene (CAS 1657-56-3): Core Physicochemical Identity for Procurement Specification


Benzene,1,1'-(1,2-ethenediyl)bis[4-chloro- , commonly referred to as trans-4,4'-dichlorostilbene (DCS), is a symmetrically para-chlorine-disubstituted derivative of the stilbene (1,2-diphenylethylene) family . It exists as a white to gray crystalline solid with a molecular formula of C₁₄H₁₀Cl₂ and a molecular weight of 249.13 g/mol, exhibiting a melting point of 176 °C and a boiling point of 230 °C at 10 mmHg . This compound belongs to a broader class of 4,4'-disubstituted stilbenes that serve as critical intermediates in the industrial production of optical brighteners for synthetic fibers, polyesters, and polyolefins, as well as finding application in photophysical research as a spectroscopically well-characterized reference chromophore [1][2].

Why 4,4'-Dichlorostilbene Cannot Be Interchanged with Other 4,4'-Disubstituted or Mono-Substituted Stilbenes in Critical Applications


Within the 4,4'-disubstituted stilbene series, the identity of the para substituent governs three interdependent properties that preclude generic substitution: (i) the electronic nature (Hammett σₚ constant) of the substituent directly controls the UV absorption λₘₐₓ energy and fluorescence quantum yield, as demonstrated across 25 derivatives in multiple solvents [1]; (ii) the heavy-atom effect of the halogen (Cl vs. Br) modulates the intersystem crossing quantum yield, thereby dictating the photochemical trans→cis isomerization pathway and photostability [2]; and (iii) the specific halogen identity determines both the reactivity profile in downstream optical brightener synthesis and the overall process economics—chlorine offers a favorable balance of reactivity, cost, and molecular weight compared to bromine, while the electron-withdrawing character of Cl produces distinctly different photophysical behavior compared to electron-donating substituents such as methoxy [2][3]. The quantitative evidence below demonstrates that selecting the wrong 4,4'-disubstituted analog—or a mono-substituted derivative—results in measurably different thermal, photophysical, and application-specific performance.

Quantitative Differentiation of trans-4,4'-Dichlorostilbene Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Melting Point as a Processing and Purity Indicator: 4,4'-Dichloro vs. Parent Stilbene, Dibromo, and Dimethoxy Analogs

trans-4,4'-Dichlorostilbene exhibits a melting point of 176 °C, which is 52 °C higher than the parent trans-stilbene (124 °C), reflecting stronger intermolecular halogen-mediated interactions that improve thermal stability during high-temperature processing. Conversely, it melts 32–36 °C lower than 4,4'-dibromostilbene (208–212 °C) and 37–39 °C lower than 4,4'-dimethoxystilbene (213–215 °C), providing a practical advantage in melt-processing and recrystallization workflows by requiring lower energy input while still maintaining sufficient solid-state stability at ambient and moderately elevated temperatures .

thermal properties processability crystallinity stilbene derivatives

Patent-Specified Halogen Requirement for Optical Brightener Intermediates: Chlorine as the Preferred Para Substituent

The foundational Ciba-Geigy patent family (EP 0156770 B1, US 4684744A, JPS60218338A) explicitly specifies that the valuable optical brightener intermediates of the 4,4'-disubstituted stilbene series require X = chlorine or bromine at the para positions [1]. The chlorine substituent provides the necessary electron-withdrawing character to tune the electronic structure for subsequent derivatization while offering a lower molecular weight (249.13 vs. 338.04 g/mol for the dibromo analog) and significantly lower raw material cost compared to bromine. This patent-defined specificity means that non-halogenated analogs (e.g., 4,4'-dimethoxystilbene) or mono-substituted stilbenes are structurally excluded from this optical brightener intermediate value chain [1].

optical brightener textile chemistry stilbene intermediate industrial synthesis

Disubstitution-Dependent Fluorescence Enhancement: 4–5-Fold Increase for 4,4'-Disubstituted vs. trans-Stilbene

Brown and Whitten (1985) quantified that all 4,4'-disubstituted stilbene derivatives exhibit a 4–5-fold increase in both fluorescence intensity and singlet excited-state lifetimes compared to unsubstituted trans-stilbene when measured in homogeneous solution (benzene and methylcyclohexane) [1]. In contrast, mono-substituted (4-position only) derivatives showed relatively little effect [1]. This establishes that the 4,4'-disubstitution pattern—rather than the specific substituent identity—is the primary structural determinant of the enhanced photophysical performance. For the 4,4'-dichloro derivative specifically, this translates to substantially higher fluorescence quantum yield suitable for applications requiring detectable emission signals, while the electron-withdrawing chlorine preserves a different electronic tuning compared to electron-donating 4,4'-dialkyl analogs [1].

fluorescence quantum yield singlet lifetime photophysics stilbene probes

Chlorine-Specific Reduction in Triplet-Mediated Photoisomerization vs. Bromine Analogs

Goerner and Schulte-Frohlinde (1979) demonstrated through laser flash photolysis and standard fluorescence methods that the quantum yield of trans→cis photoisomerization occurring via an upper excited triplet state pathway is lower for 4-chlorostilbene compared to 4-bromostilbene [1]. This difference is directly attributed to the smaller intersystem crossing quantum yield of the chloro derivative, a consequence of the weaker heavy-atom effect of chlorine (Z=17) compared to bromine (Z=35) [1]. As a class-level inference applied to the 4,4'-disubstituted analogs, the 4,4'-dichloro derivative is expected to exhibit reduced undesired photoisomerization via the triplet manifold compared to 4,4'-dibromostilbene, translating to superior photochemical stability under UV irradiation conditions relevant to optical brightener and fluorescent probe applications [1].

photoisomerization heavy-atom effect intersystem crossing triplet state photostability

Stereoselective Synthesis Efficiency: Wittig-Horner Yield for (E)-4,4'-Dichlorostilbene vs. Mixed-Substituent Stilbenes

Cheng and Ge (2018) reported that (E)-4,4'-dichlorostilbene can be synthesized via the Wittig-Horner reaction with a yield of 76.3% and exclusive E-configuration, as confirmed by single-crystal X-ray diffraction [1]. In the same study, the unsymmetrical analog (E)-4-chloro-4'-ethoxystilbene was obtained with a higher yield of 90.9%, but this mixed-substituent compound differs fundamentally in its electronic structure due to the electron-donating ethoxy group, making it unsuitable as a direct replacement in applications requiring the symmetric electron-withdrawing character of the 4,4'-dichloro substitution pattern [1]. Additionally, the phase-transfer Wittig catalysis method reported by Breuer (1991) provides an alternative scalable route specifically optimized for 4,4'-dichlorostilbenes, further supporting its synthetic accessibility relative to other 4,4'-disubstituted analogs that may require more complex synthetic pathways [2].

Wittig-Horner reaction stereoselective synthesis E-configuration synthetic yield process chemistry

Enantioselective Epoxide Hydrolase Substrate Properties: cis-4,4'-Dichlorostilbene Oxide vs. Other 4,4'-Disubstituted Stilbene Oxides

Bellucci et al. (1994) conducted a comparative kinetic study of rabbit liver microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis of four 4,4'-disubstituted cis-stilbene oxides, including cis-4,4'-dichlorostilbene oxide (1d) [1]. All substrates were hydrolyzed with high product enantioselectivity to yield (R,R)-(+)-diols with ee ≥ 90%. However, the 4,4'-dichloro derivative (1d) displayed a distinct kinetic profile: the presence of the chlorine substituents markedly reduced the rate of mEH-catalyzed hydrolysis relative to cis-stilbene oxide by both increasing Km and reducing Vmax—a pattern shared with the dimethyl (1a) and diethyl (1b) analogs but distinct from the diisopropyl derivative (1c), which reduced only Vmax [1]. This differentiated kinetic behavior makes the 4,4'-dichloro-substituted epoxide a uniquely valuable probe for mapping mEH active site topology and for developing chiral diol synthesis strategies where predictable enantioselectivity is required [1].

epoxide hydrolase enantioselectivity kinetic resolution xenobiotic metabolism chiral diol

Evidence-Anchored Application Scenarios Where trans-4,4'-Dichlorostilbene Provides Verifiable Advantage


Industrial-Scale Synthesis of 4,4'-Disubstituted Stilbene Optical Brighteners for Polyester and Polyamide Fibers

The Ciba-Geigy patent family explicitly designates 4,4'-dichlorostilbene as a valuable intermediate for producing optical brighteners of the 4,4'-disubstituted stilbene series, specifically for application to synthetic polyamides, saturated polyesters, and poly-α-olefins via padding or thermal treatment processes [1]. The chlorine substituent provides the requisite electron-withdrawing character while offering lower molecular weight (249.13 g/mol) and lower cost compared to the bromine analog (338.04 g/mol). The melting point of 176 °C—substantially above processing temperatures for many fiber treatments yet below the decomposition threshold—facilitates melt-incorporation into polymer matrices without thermal degradation . The exclusive E-configuration achievable via the Wittig-Horner route (76.3% yield) ensures the stereochemical purity required for consistent optical brightener performance [2].

Fluorescent Probe Development Requiring Disubstitution-Enhanced Emission with Electron-Withdrawing Character

The 4–5-fold fluorescence enhancement intrinsic to 4,4'-disubstituted stilbenes relative to trans-stilbene, as quantified by Brown and Whitten (1985), makes the 4,4'-dichloro derivative a strong candidate for fluorescent probe applications [1]. Unlike 4,4'-dimethoxy or 4,4'-diamino analogs that introduce electron-donating character and red-shifted spectra, the electron-withdrawing chlorine substituents preserve a moderate absorption/emission wavelength range while enhancing fluorescence quantum yield. Furthermore, the lower triplet-mediated photoisomerization of the chloro derivative compared to the bromo analog (Goerner & Schulte-Frohlinde, 1979) translates to reduced photobleaching under prolonged UV excitation, a critical advantage in fluorescence microscopy and sensing applications .

Triplet State Reference Standard for Photophysical Instrument Calibration and Mechanistic Studies

Herkstroeter and McClure (1968) specifically employed 4,4'-dichlorostilbene as one of the key derivatives—alongside perdeuteriostilbene, 1,2-dihydro-3-phenylnaphthalene, and 5H-dibenzo[a,d]cycloheptene—to characterize the lowest triplet state of stilbene via flash excitation in glassy solvents at 77 K [1]. The compound's well-resolved triplet-triplet absorption spectrum, combined with its commercial availability and established purity standards (>98.0% GC), positions it as a reproducible reference standard for calibration of transient absorption spectrometers and for mechanistic investigations of triplet energy transfer processes where a spectroscopically 'clean' halogenated stilbene is required [1].

Chiral Diol Precursor via Enantioselective Epoxide Hydrolase-Catalyzed Hydrolysis

The epoxidation of trans-4,4'-dichlorostilbene yields cis-4,4'-dichlorostilbene oxide, which serves as a substrate for microsomal epoxide hydrolase (mEH)-catalyzed asymmetric hydrolysis to produce (R,R)-(+)-1,2-bis(4-chlorophenyl)ethane-1,2-diol with enantiomeric excess ≥ 90%, as established by Bellucci et al. (1994) [1]. The chlorine substituents create a distinct kinetic profile—increasing Km and reducing Vmax relative to the unsubstituted cis-stilbene oxide—that differentiates this substrate from the dimethyl, diethyl, and diisopropyl analogs. This makes the 4,4'-dichloro derivative the substrate of choice when a halogensubstituted chiral diol building block with predictable enzymatic hydrolysis kinetics is required for downstream synthetic chemistry [1].

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